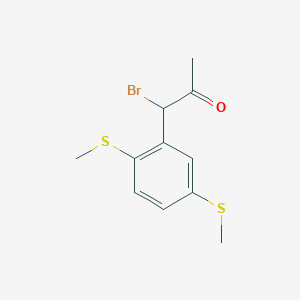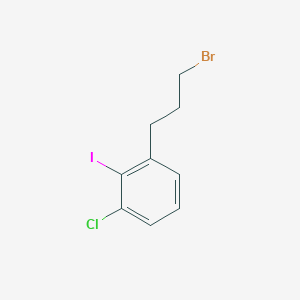
1-(3-Bromopropyl)-3-chloro-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-chloro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, chloro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-chloro-2-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of the bromopropyl group. The reaction conditions often involve the use of halogenating agents such as bromine and iodine, along with catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-chloro-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and iodine) can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in high-temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of alcohols, ketones, or other functionalized benzene derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-3-chloro-2-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and interactions due to its unique reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-2-iodobenzene involves its ability to participate in various chemical reactions The presence of multiple halogen atoms makes it highly reactive towards nucleophiles and bases The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes
Comparison with Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the iodo group.
1-Iodo-3-chloropropane: Similar but lacks the bromopropyl group.
3-Bromopropylbenzene: Similar but lacks the chloro and iodo groups.
Uniqueness: 1-(3-Bromopropyl)-3-chloro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents provides it with distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H9BrClI |
|---|---|
Molecular Weight |
359.43 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-chloro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
InChI Key |
NXLQGIYDRZGHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



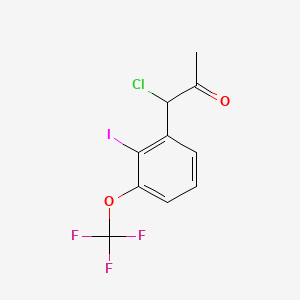
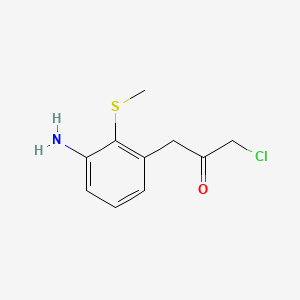

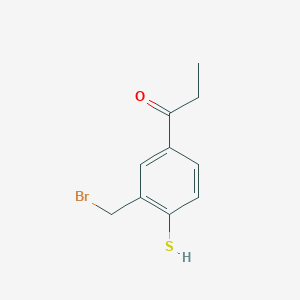

![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)
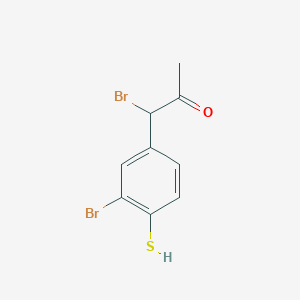


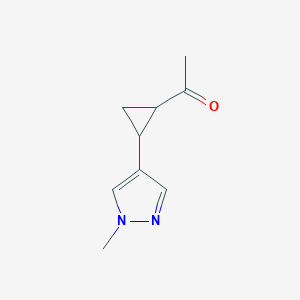
![3,7-Dibenzyl-9,9-dimethyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14048348.png)
